



Quantifying Nitric Oxide Using Carboxy-PTIO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Carboxy-PTIO	
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This document provides detailed application notes and protocols for the use of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (**Carboxy-PTIO**) in the quantification and investigation of nitric oxide (NO). **Carboxy-PTIO** is a potent and specific scavenger of NO, making it an invaluable tool for elucidating the diverse roles of this transient signaling molecule in various physiological and pathological processes.[1]

Introduction to Carboxy-PTIO

Carboxy-PTIO is a stable, water-soluble organic radical that stoichiometrically reacts with nitric oxide.[1][2] This reaction makes it a powerful tool for researchers to specifically remove NO from biological systems, thereby allowing for the investigation of NO-mediated effects.[1] Its water solubility and stability make it suitable for a wide range of applications, both in vitro and in vivo.[1]

The primary mechanism of action involves a direct and rapid 1:1 stoichiometric reaction with NO, yielding nitrogen dioxide (NO₂) and the corresponding imino nitroxide, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[1] This reaction can be monitored using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.[1] [2]

Quantitative Data Summary



The following tables summarize key quantitative parameters and effective concentrations of **Carboxy-PTIO** from various experimental settings.

Table 1: Physicochemical and Reaction Kinetic Properties

Parameter	Value	Reference
Molecular Formula	C14H16N2NaO4	[2]
Molecular Weight	299.28 g/mol	[2]
Reaction with NO	1:1 stoichiometric	[1][3]
Rate Constant (with NO at pH 7.4)	1 x 10 ⁴ M ⁻¹ sec ⁻¹	
Solubility in PBS (pH 7.2)	~35 mg/mL	[4]
Solubility in Water	100 mg/mL	[5]
Storage (Solid)	-20°C, desiccated, protected from light	[4]
Storage (Aqueous Solution)	Stable for up to 1 week at 4°C	

Table 2: Effective Concentrations in Experimental Models

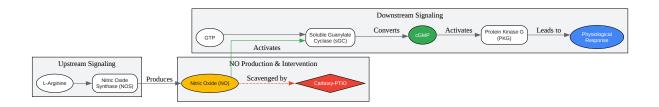


Application	Concentration/Dos age	Cell/Animal Model	Reference
In Vitro (Cell Culture)	160 μΜ	RAW264.7 macrophages	[1]
In Vitro (Cell Culture)	200 μΜ	A375-S2 human melanoma cells	[1][6]
In Vitro (CTL Suppression Assay)	0.1 mM	Myeloid-derived suppressor cells	[7]
In Vivo (Septic Shock Model)	0.1 mg/kg/min infusion	Anesthetized dogs	[1]
In Vivo (Melanoma Model)	2 mg/200 μl PBS, twice daily i.p.	Mice	[1]
In Vivo (Endotoxemia Model)	0.056-1.70 mg/kg/min infusion	Rats	[6]

Signaling Pathway Intervention

Carboxy-PTIO is a valuable tool for dissecting NO-mediated signaling pathways, particularly the well-characterized NO/cyclic guanosome monophosphate (cGMP) pathway. By scavenging NO, it prevents the activation of soluble guanylate cyclase (sGC), thereby inhibiting the production of cGMP and subsequent downstream signaling events.[1] This allows researchers to confirm whether a specific biological effect is mediated through this pathway.[1]





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Caption: NO/cGMP signaling pathway and the point of intervention by Carboxy-PTIO.

Experimental Protocols

The following protocols provide a general framework for using **Carboxy-PTIO**. Researchers should optimize concentrations and incubation times for their specific model systems.

In Vitro Cell Culture Protocol

This protocol describes the use of **Carboxy-PTIO** to investigate the role of NO in a cell-based assay.

Methodology:

- Preparation of Carboxy-PTIO Stock Solution:
 - Dissolve Carboxy-PTIO (potassium or sodium salt) in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 10 mM).[1]
 - Filter-sterilize the stock solution using a 0.22 μm syringe filter.[1]
 - Store aliquots at -20°C. For short-term storage, refrigerate at 4°C for up to one week.
- Cell Seeding:

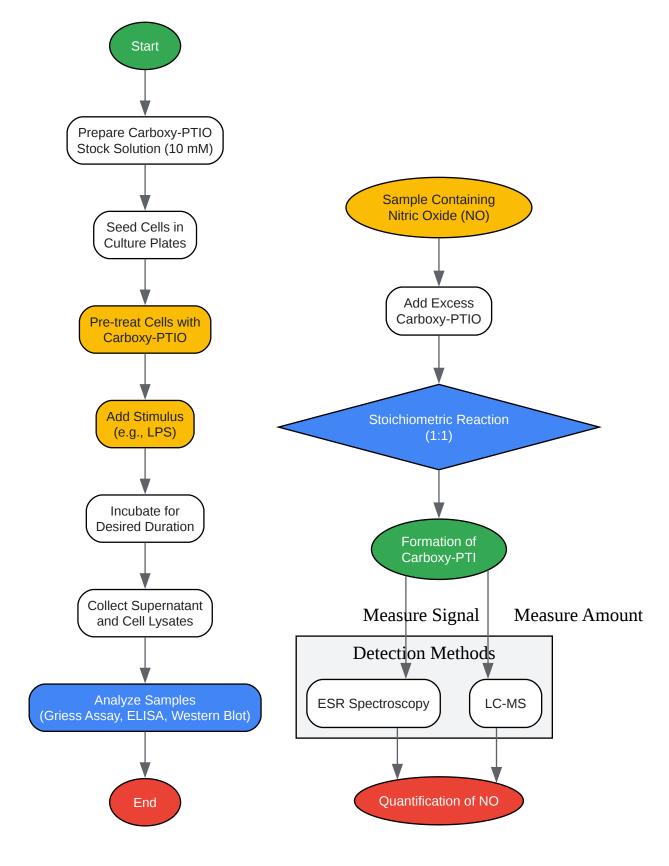
Methodological & Application





- Seed the cells of interest into appropriate culture plates (e.g., 96-well, 24-well).
- Allow cells to adhere and reach the desired confluency.
- Experimental Treatment:
 - Pre-treat cells with the desired concentration of Carboxy-PTIO (e.g., 100-200 μM) for a specified time (e.g., 1 hour) before adding the stimulus for NO production.
 - Add the stimulus (e.g., lipopolysaccharide [LPS], cytokines, or other agents) to induce NO production.
 - Include appropriate controls: vehicle-treated cells, cells treated with the stimulus alone,
 and cells treated with Carboxy-PTIO alone.[1]
- Incubation:
 - Return the plates to the incubator and incubate for the desired experimental duration (e.g., 24 hours).[1]
- · Sample Collection and Analysis:
 - Supernatant: Collect the culture supernatant to measure stable NO metabolites (nitrite and nitrate) using the Griess assay or for quantification of secreted factors by ELISA.[1]
 - Cell Lysates: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
 Cell lysates can be used for Western blot analysis of protein expression (e.g., iNOS) or other biochemical assays.[1]





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